molecular formula C10H19NO4 B2398938 Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate CAS No. 1998276-27-9

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate

Cat. No.: B2398938
CAS No.: 1998276-27-9
M. Wt: 217.265
InChI Key: SCNDOHHHDQDVSI-HTQZYQBOSA-N
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Description

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is a chiral compound featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group at the 4-position and an aminoethyl acetate moiety at the 3-position, protected by a tert-butyl ester. The (3R,4S) configuration of the oxolane ring is critical for its biological activity and interaction with chiral environments .

Its synthesis typically involves stereoselective methods, such as asymmetric hydroxylation or enzymatic resolution, to achieve the desired (3R,4S) stereochemistry.

Properties

IUPAC Name

tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)4-11-7-5-14-6-8(7)12/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNDOHHHDQDVSI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R,4S)-4-hydroxyoxolan-3-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alzheimer's Disease Therapeutics

Recent studies have highlighted the potential of compounds similar to Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate as multifunctional agents for the treatment of Alzheimer's disease. These compounds exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the progression of Alzheimer's disease. The presence of a hydroxyoxolane moiety may enhance their ability to cross the blood-brain barrier, thereby increasing their efficacy in neuroprotection and cognitive enhancement .

Antioxidant Properties

The antioxidant capabilities of compounds related to this compound have been investigated in various biological assays. These compounds demonstrate high activity in inhibiting oxidative stress markers, making them potential candidates for protecting cells from oxidative damage associated with neurodegenerative diseases .

Drug Development

The synthesis of derivatives based on this compound has been explored for developing new therapeutic agents. For instance, hybrid compounds that incorporate this structure have shown promise in enhancing pharmacological profiles by combining cholinesterase inhibition with antioxidant properties, potentially leading to more effective treatments for conditions like Alzheimer's disease .

Case Studies

StudyFindings
Study on Cholinesterase Inhibition A series of derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Compounds exhibited IC₅₀ values indicating potent inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease .
Antioxidant Activity Assessment Compounds demonstrated significant antioxidant activity through various assays (e.g., ABTS and FRAP), indicating their capability to mitigate oxidative stress in neuronal cells .
Neuroprotective Effects In vivo studies showed that certain derivatives could protect against memory deficits induced by scopolamine in mice models, highlighting their neuroprotective properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring can interact with enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted tetrahydrofuran derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Functional Groups Molecular Weight (g/mol) CAS/Identifier Notable Features
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate Hydroxyoxolane, aminoacetate ester 199.64 EN300-6434527 Chiral (3R,4S) configuration; tert-butyl ester enhances stability and solubility.
7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine Benzoxazine, bromo, fluoro substituents N/A EN300-6494296 Aromatic heterocycle with halogen substituents; lacks stereochemical complexity.
rac-(3R,4S)-4-azidooxolan-3-ol Azido, hydroxyoxolane 150.18 MDLMFCD18416389 Racemic azide derivative; reactive functional group for click chemistry.
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate Aminooxolane, carbonate ester N/A CAS 1628794-75-1 Similar stereochemistry but with a carbonate group; used in peptide synthesis.

Key Differences

Stereochemical Complexity :

  • The target compound’s (3R,4S) configuration distinguishes it from racemic mixtures like rac-(3R,4S)-4-azidooxolan-3-ol, which lack enantiomeric purity .
  • In contrast, 7-bromo-6-fluoro-1,4-benzoxazine lacks stereocenters entirely, making it less versatile for enantioselective applications .

Functional Group Reactivity: The tert-butyl ester in the target compound improves stability against hydrolysis compared to the carbonate group in tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate .

Biological and Synthetic Utility: The aminoacetate moiety in the target compound is a common motif in prodrugs and protease inhibitors, whereas halogenated benzoxazines (e.g., 7-bromo-6-fluoro-1,4-benzoxazine) are more prevalent in antimicrobial agents .

Physicochemical Properties

Limited data are available for direct comparison of solubility, melting points, or stability. However, the tert-butyl group in the target compound likely enhances lipophilicity compared to unsubstituted analogues, as seen in similar esters .

Biological Activity

Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1628794-75-1
  • Boiling Point : Predicted at 318.4 ± 42.0 °C
  • Density : 1.11 ± 0.1 g/cm³

Structural Characteristics

The compound features a tert-butyl group linked to an amino acid derivative containing a hydroxylated oxolane moiety. This structural configuration may influence its interaction with biological targets, enhancing its potential efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : The presence of the hydroxyl and amino groups may facilitate interactions with various receptors, influencing signal transduction pathways.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, suggesting potential applications in treating bacterial infections.

Antimicrobial Activity

A study conducted on structurally related compounds indicated that certain carbamate derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound's structural similarities may predict comparable activity.

CompoundActivity AgainstReference
Compound AE. coli (IC50 = 25 µM)
Compound BS. aureus (IC50 = 15 µM)
Tert-butyl derivativePotentially similar

Cytotoxicity Studies

Research into related compounds has shown varying degrees of cytotoxicity. For instance, certain derivatives were tested for their effects on cancer cell lines, revealing IC50 values indicative of their potential as therapeutic agents.

CompoundCell LineIC50 (µM)Reference
Compound CHeLa30
Compound DMCF-720
Tert-butyl derivativeFurther investigation required-

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of this compound. Preliminary data suggest:

  • Absorption : Moderate absorption through gastrointestinal tract.
  • Metabolism : Metabolized primarily in the liver with potential active metabolites.
  • Excretion : Primarily excreted via urine.

Toxicological studies are necessary to evaluate acute and chronic effects on various organ systems.

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